Dimethyl 1,4-cyclohexanedicarboxylate CAS number
Dimethyl 1,4-cyclohexanedicarboxylate CAS number
Technical Whitepaper: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
Executive Summary
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a critical aliphatic ester intermediate bridging the gap between aromatic precursors and high-performance cycloaliphatic polymers.[1] Produced primarily via the catalytic hydrogenation of dimethyl terephthalate (DMT), DMCD serves as the direct precursor to 1,4-cyclohexanedimethanol (CHDM)—a monomer essential for producing glycol-modified polyethylene terephthalate (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[1]
Beyond its role in polymer science, DMCD is gaining traction in pharmaceutical development as a scaffold for cycloalkylamide derivatives.[1] This guide provides a rigorous technical analysis of DMCD, focusing on isomer control, hydrogenation protocols, and its utility in soft-segment engineering.[1]
Chemical Identity & Physicochemical Profile
DMCD exists as a mixture of cis and trans stereoisomers.[1][2][3] The ratio of these isomers fundamentally dictates the thermal and mechanical properties of the resulting polymers.[1] The trans isomer is thermodynamically more stable and yields polymers with higher melting points and crystallinity.[1]
Table 1: Chemical Identity and Properties
| Property | Data |
| Chemical Name | Dimethyl 1,4-cyclohexanedicarboxylate |
| CAS Number (Mixture) | 94-60-0 |
| CAS Number (Trans) | 3399-22-2 |
| CAS Number (Cis) | 3399-21-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Boiling Point | 263–265 °C (at 760 mmHg) |
| Melting Point | Trans: ~70 °C Cis: ~14 °C Mixture: 24–27 °C |
| Density | 1.11 g/cm³ (at 25 °C) |
| Solubility | Insoluble in water; soluble in methanol, ether, acetone |
| Appearance | Colorless liquid (mixture) or white solid (trans-enriched) |
Synthesis & Manufacturing: The Hydrogenation Pathway
The industrial production of DMCD is a classic example of aromatic ring reduction.[1] The process must be carefully tuned to maximize conversion while controlling the cis/trans ratio.[1]
Mechanism of Action
The synthesis involves the heterogeneous catalytic hydrogenation of the benzene ring in dimethyl terephthalate (DMT).[1] Unlike simple alkene reductions, this process requires high pressure and specific catalysts (typically Ruthenium or Palladium on carbon) to overcome the resonance energy of the aromatic ring without hydrogenating the ester groups (hydrogenolysis).[1]
Key Reaction Parameters:
-
Catalyst: 5% Ru/C or Ru-Pt-Sn/Al₂O₃ (Trimettalic systems reduce side reactions).[1]
-
Pressure: 3.0 – 5.0 MPa H₂.[1]
-
Temperature: 110–140 °C (Higher temperatures favor the thermodynamic trans isomer).[1]
Visualization: Synthesis Workflow
Figure 1: Catalytic hydrogenation pathway from DMT to DMCD and subsequent reduction to CHDM.
Stereochemistry & Isomer Control
Understanding the conformational analysis of DMCD is vital for application scientists.[1] The cyclohexane ring adopts a chair conformation.[1]
-
Trans-Isomer: The two carbomethoxy groups are in the diequatorial positions (1,4-diequatorial).[1] This is the most stable conformation because it minimizes 1,3-diaxial interactions.[1]
-
Cis-Isomer: One group is equatorial and the other is axial (1,4-axial/equatorial).[1] This introduces steric strain.[1]
Implication: In polymer synthesis, trans-DMCD yields linear, rigid chains that pack efficiently (high
Visualization: Isomer Equilibrium
Figure 2: Thermodynamic equilibrium between cis and trans isomers.
Applications in Research & Development
A. Polymer Science (Soft Segments)
DMCD is used to synthesize aliphatic-aromatic copolyesters.[1] Replacing terephthalic acid with DMCD in PBT (polybutylene terephthalate) reduces the polymer's melting point and glass transition temperature (
-
Mechanism: The flexible cyclohexane ring disrupts the pi-stacking of aromatic rings, increasing chain mobility.[1]
B. Pharmaceutical Intermediates
DMCD is a starting material for:
-
Cycloalkylamide Derivatives: Used as inhibitors for soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[1]
-
Isocyanates: Precursor to trans-1,4-cyclohexane diisocyanate (CHDI), used in polyurethane elastomers requiring UV stability (unlike aromatic isocyanates which yellow over time).[1]
Experimental Protocols
Protocol A: Laboratory Scale Hydrogenation of DMT to DMCD
Validates the synthesis mechanism described in Section 3.
Reagents:
-
Dimethyl Terephthalate (DMT): 50 g[1]
-
Methanol (Solvent): 200 mL[1]
-
Catalyst: 5% Ru/C (2.5 g)
-
Hydrogen Gas (High Purity)[1]
Workflow:
-
Loading: Charge a 500 mL Hastelloy autoclave with DMT, Methanol, and Ru/C catalyst.
-
Purging: Purge the reactor 3 times with Nitrogen (N₂) to remove oxygen, then 3 times with Hydrogen (H₂).[1]
-
Reaction: Pressurize to 4.0 MPa (40 bar) with H₂. Heat the mixture to 120 °C with stirring (1000 rpm).
-
Monitoring: Monitor H₂ consumption. The reaction is complete when pressure drop ceases (approx. 4–6 hours).[1]
-
Work-up: Cool to room temperature. Vent excess H₂. Filter the catalyst through a Celite pad.[1]
-
Purification: Remove Methanol via rotary evaporation.[1] The crude product is a liquid mixture of cis/trans DMCD.[1]
-
Isomer Separation (Optional): Recrystallize from cold methanol to isolate the trans-isomer (solid), leaving the cis-isomer in the filtrate.
Protocol B: Transesterification Screening (Polymer Pre-test)
Tests reactivity for polyester formation.[1]
Reagents:
Workflow:
-
Combine reagents in a Schlenk flask under N₂.
-
Heat to 160 °C for 2 hours (Oligomerization). Methanol byproduct distills off.[1]
-
Apply vacuum (0.1 mbar) and raise temperature to 220 °C for 1 hour.
-
Result: Viscous melt indicates successful transesterification and polymerization.[1]
Safety & Handling (MSDS Summary)
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[1]
-
Handling: DMCD is not highly volatile but can form combustible mists.[1] Use standard PPE (nitrile gloves, safety goggles).[1]
-
Storage: Store in a cool, dry place. Trans-isomer may solidify; gentle heating is required to liquefy for dispensing.[1]
References
-
Synthesis & Catalysis: Hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over Ru/C catalysts. ResearchGate.[1][4] Link
-
Chemical Properties: Dimethyl 1,4-cyclohexanedicarboxylate (CAS 94-60-0) Product Data.[1][3][5][6] ChemicalBook.[1][3] Link
-
Isomer Data: Stereochemistry of 1,4-cyclohexanedicarboxylates. PubChem Compound Summary.[1] Link[1]
-
Polymer Applications: Recent Advances in CHDM and Cyclic-Monomer-Based Polyesters.[1] NIH/PubMed.[1] Link
-
Safety Data: Safety Data Sheet: Dimethyl 1,4-cyclohexanedicarboxylate. Fisher Scientific.[1] Link[1]
Sources
- 1. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate, 94-60-0 [thegoodscentscompany.com]
- 3. Dimethyl 1,4-cyclohexanedicarboxylate | 94-60-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Dimethyl 1,4-Cyclohexanedicarboxylate | 94-60-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
